molecular formula C21H25N3O3S2 B2561409 3-(2-methoxyphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686772-01-0

3-(2-methoxyphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

カタログ番号: B2561409
CAS番号: 686772-01-0
分子量: 431.57
InChIキー: SIKGVXVHJJOGHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3-(2-Methoxyphenyl) substituent: A methoxy group at the ortho position of the phenyl ring, which may influence electronic properties and receptor binding.
  • 2-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl} side chain: A sulfanyl group linked to a 4-methylpiperidine moiety via a ketone-containing ethyl chain. This substituent likely enhances lipophilicity and modulates interactions with target proteins, such as kinases or enzymes .

特性

IUPAC Name

3-(2-methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-14-7-10-23(11-8-14)18(25)13-29-21-22-15-9-12-28-19(15)20(26)24(21)16-5-3-4-6-17(16)27-2/h3-6,14H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKGVXVHJJOGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-methoxyphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. The compound integrates a methoxyphenyl group and a piperidine moiety, which are significant for enhancing biological activity. The structural formula can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Antitumor Activity

Recent studies have shown that thieno[3,2-d]pyrimidine derivatives exhibit potent antitumor activities. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines. In particular:

  • In vitro studies indicated that certain derivatives possess significant antiproliferative effects against lymphoma cell lines such as SU-DHL-6 and K562 with IC50 values ranging from 0.55 to 1.68 μM .
  • The compound's ability to induce apoptosis in cancer cells was noted, alongside its capacity to inhibit cell migration, suggesting potential utility in cancer therapy .

The biological activity of thieno[3,2-d]pyrimidines is often attributed to their role as inhibitors of key enzymes involved in cancer progression:

  • EZH2 Inhibition : This compound may act as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a critical regulator in the epigenetic control of gene expression linked to cancer metastasis and progression .
  • VEGFR-2 Inhibition : Similar compounds have demonstrated activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor-associated angiogenesis .

Case Studies

StudyCompoundCell LineIC50 (μM)Mechanism
12eSU-DHL-60.55EZH2 Inhibition
12eK5621.68Apoptosis Induction
3bHCT11636% @ 1 μM17β-HSD2 Inhibition

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • The piperidine ring is essential for enhancing affinity towards targets like EZH2.
  • Substituents such as methoxy groups on the phenyl ring have been shown to improve solubility and bioavailability while maintaining or enhancing potency against cancer cell lines .

科学的研究の応用

Biological Activities

Research indicates that compounds similar to thienopyrimidines exhibit a range of biological activities:

  • Antitumor Activity : Thienopyrimidine derivatives have been investigated for their potential as anticancer agents. Studies show that these compounds can inhibit tumor cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation and apoptosis induction.
  • Antimicrobial Properties : Compounds containing piperidine rings have demonstrated antimicrobial activity against various bacterial and fungal strains. This is particularly relevant for the development of new antibiotics in response to rising antibiotic resistance.
  • G Protein-Coupled Receptor Modulation : Thienopyrimidines are known to interact with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling. This interaction can lead to various physiological effects, making these compounds valuable in drug discovery for conditions such as cardiovascular diseases and metabolic disorders.

Case Study 1: Antitumor Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their antitumor activity against human cancer cell lines. The results indicated that certain modifications to the thienopyrimidine structure significantly enhanced cytotoxicity against breast and lung cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in tumor growth regulation .

Case Study 2: Antimicrobial Activity

Research conducted on piperidine-containing compounds demonstrated their effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The study highlighted the synthesis of novel derivatives that exhibited improved antimicrobial properties compared to existing antibiotics . The mechanism of action was attributed to disruption of bacterial cell wall synthesis.

Case Study 3: GPCR Interaction

A pharmacological study investigated the binding affinity of thienopyrimidine derivatives at various GPCRs. The findings revealed that some compounds exhibited selective agonist or antagonist activity at specific receptors, suggesting their potential use in treating disorders like hypertension and diabetes .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name / ID Core Structure Position 3 Substituent Position 2 Substituent Notable Properties/Activities Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl [2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl N/A (inference: potential kinase inhibition)
3-(4-Ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-... () Benzothieno[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl [2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl Increased steric bulk from ethoxy group; enhanced π-π stacking potential
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-... () Thieno[2,3-d]pyrimidin-4-one Ethyl [2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl Electron-withdrawing fluorine may improve metabolic stability
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-... () Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl (4-Chlorobenzyl)sulfanyl Chlorine enhances lipophilicity; potential CYP450 interactions
3-(4-Methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-... () Pyrimido[5,4-b]indol-4-one 4-Methoxyphenyl [2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl Indole core may alter DNA intercalation potential

Key Observations :

  • Position 3 Modifications : The 2-methoxyphenyl group in the target compound offers steric and electronic differences compared to 4-alkoxyphenyl () or alkyl () substituents. Methoxy groups generally improve solubility but may reduce membrane permeability .
  • In contrast, 4-chlorobenzyl () or fluorophenyl () groups prioritize hydrophobic interactions .
Bioactivity Implications
  • Kinase Inhibition : Analogs with piperidine-containing side chains (e.g., ) are often associated with kinase inhibition due to their ability to occupy ATP-binding pockets. The target compound’s 4-methylpiperidine group may similarly target kinases like PI3K or AKT .
  • Analgesic Activity: A pyrido-thienopyrimidin-4-one derivative () demonstrated analgesic effects at 200 mg/kg, suggesting the thienopyrimidine core may interact with pain-related targets (e.g., COX enzymes or opioid receptors) .
  • Structural Similarity Networks : Using Tanimoto coefficients (), the target compound likely clusters with HDAC or kinase inhibitors due to shared pharmacophores (e.g., sulfanyl-linked side chains, aromatic cores) .
Physicochemical Properties
  • Lipophilicity : The 4-methylpiperidine and methoxyphenyl groups in the target compound likely result in a higher logP compared to analogs with polar substituents (e.g., ’s fluorophenyl).
  • Solubility : The ketone and sulfanyl groups may improve aqueous solubility relative to purely aromatic analogs (e.g., ’s biphenylyl derivative) .

Q & A

Q. What are the optimized synthetic routes for this compound?

The compound can be synthesized via multicomponent reactions involving thieno[3,2-d]pyrimidin-4-one derivatives, methoxyphenyl aldehydes, and sulfanyl-containing intermediates. A catalytic system using acids like p-toluenesulfonic acid (PTSA) has been effective in analogous syntheses, achieving yields >70% under reflux conditions in ethanol . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How is structural characterization performed?

Comprehensive characterization requires:

  • ¹H/¹³C NMR spectroscopy to confirm substituent positions (e.g., methoxyphenyl, piperidinyl).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., carbonyl, sulfanyl). For example, in related thienopyrimidine derivatives, NMR signals for the piperidinyl proton appear at δ 3.2–3.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .

Q. What are the recommended safety protocols for handling this compound?

While specific toxicity data are limited, standard precautions include:

  • PPE : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties?

Tools like Schrödinger Suite or Gaussian assess:

  • LogP (lipophilicity): Critical for blood-brain barrier penetration.
  • Polar surface area (PSA) : Predicts oral bioavailability (<140 Ų is favorable).
  • Drug-likeness : Compliance with Lipinski’s Rule of Five. For similar compounds, computed LogP values range from 2.8–3.5, suggesting moderate solubility in lipid membranes .

Q. What strategies evaluate biological activity (e.g., kinase inhibition)?

  • In vitro assays : Use kinase panels (e.g., EGFR, VEGFR) to screen inhibitory activity (IC₅₀).
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Mechanistic studies : Western blotting to assess downstream signaling proteins (e.g., phosphorylated ERK) .

Q. How to resolve discrepancies between computational and experimental solubility data?

  • Experimental validation : Use shake-flask methods with HPLC quantification.
  • Parameter adjustment : Refine computational models using COSMO-RS or UNIFAC to account for solvent effects.
  • Co-solvency studies : Test solubility enhancers (e.g., cyclodextrins) if hydrophobicity limits bioavailability .

Q. What is the role of the sulfanyl group in modulating reactivity?

The sulfanyl (-S-) linker:

  • Enhances electron delocalization , stabilizing the thienopyrimidine core.
  • Acts as a hydrogen bond acceptor , influencing binding to biological targets (e.g., enzyme active sites). Comparative studies with oxygen or methylene analogs show sulfanyl derivatives exhibit 2–3x higher potency in kinase inhibition .

Experimental Design & Data Analysis

Q. How to design dose-response studies for toxicity profiling?

  • Range-finding assays : Test 0.1–100 μM concentrations.
  • Endpoint selection : Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS assays).
  • Statistical rigor : Use ≥3 replicates and nonlinear regression (e.g., GraphPad Prism) for IC₅₀ calculation .

Q. What chromatographic methods optimize purity assessment?

  • HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
  • LC-MS : Confirm molecular ions and detect impurities (<0.5% threshold).
  • Chiral separations : Use amylose-based columns if stereoisomers are present .

Q. How to analyze reaction intermediates via mass spectrometry?

  • Fragmentation patterns : Identify key ions (e.g., loss of methoxyphenyl or piperidinyl groups).
  • Isotopic labeling : Use deuterated solvents to track proton exchange in NMR.
  • In situ monitoring : Employ flow-chemistry setups with real-time MS detection .

Advanced Mechanistic Studies

Q. What techniques elucidate the compound’s binding mode to targets?

  • X-ray crystallography : Co-crystallize with purified enzymes (e.g., kinases).
  • Molecular docking : Use AutoDock Vina to predict binding poses.
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) .

Q. How to assess metabolic stability in hepatic microsomes?

  • Incubation protocol : 1 mg/mL microsomal protein, NADPH regeneration system, 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, 60 min.
  • Analytical method : LC-MS/MS to quantify parent compound depletion (t₁/₂ calculation) .

Conflict Resolution in Data Interpretation

Q. How to address contradictions in biological activity across studies?

  • Replicate assays : Ensure consistent cell lines and assay conditions.
  • Control validation : Verify compound stability (e.g., DMSO stock integrity).
  • Meta-analysis : Compare data with structurally related thienopyrimidines to identify SAR trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。